molecular formula C19H26N4O3S B10952809 ethyl 2-{butyl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{butyl[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10952809
M. Wt: 390.5 g/mol
InChI Key: MLVZQZFOKMYNER-MDZDMXLPSA-N
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Description

ETHYL 2-{BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromoacetate, butylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

ETHYL 2-{BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: shares structural similarities with other heterocyclic compounds containing thiazole and pyrazole rings.

    Thiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    Pyrazole derivatives: Widely studied for their pharmacological properties and use in drug development.

Uniqueness

The uniqueness of ETHYL 2-{BUTYL[(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 2-[butyl-[(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H26N4O3S/c1-6-8-11-23(16(24)10-9-15-12-20-22(5)14(15)4)19-21-13(3)17(27-19)18(25)26-7-2/h9-10,12H,6-8,11H2,1-5H3/b10-9+

InChI Key

MLVZQZFOKMYNER-MDZDMXLPSA-N

Isomeric SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)/C=C/C2=C(N(N=C2)C)C

Canonical SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C=CC2=C(N(N=C2)C)C

Origin of Product

United States

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